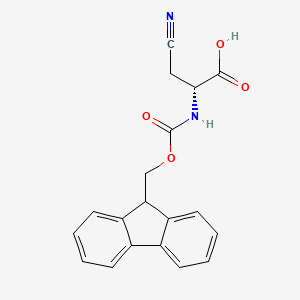![molecular formula C20H16FN5O2 B2525433 N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-42-8](/img/structure/B2525433.png)
N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide" is a novel molecule that has been synthesized and characterized in various studies. It is closely related to other pyrazolopyrimidine acetamides and has been investigated for its potential applications in medical imaging, antiviral therapy, herbicidal activity, and as an anticancer agent .
Synthesis Analysis
The synthesis of related pyrazolopyrimidine acetamides involves multiple steps starting from commercially available precursors. For instance, a series of analogues of DPA-714 were synthesized in six steps from methyl 4-iodobenzoate, involving derivatization of a key iodinated building block and Sonogashira couplings with various alkynyl reagents . Similarly, other studies have reported the synthesis of related compounds using different starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . These synthetic routes are crucial for producing the target compounds with desired properties for further evaluation.
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been characterized using spectroscopic methods and quantum chemical calculations. For example, the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments of a novel anti COVID-19 molecule were carried out using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . The optimized geometry often shows near-planarity between the phenyl ring and the pyrimidine ring, which can influence the molecule's interactions and biological activity.
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the absence of defluorinated metabolites in preliminary in vitro metabolism evaluations suggests that the novel analogues exhibit stability against metabolic degradation . This stability is important for the potential therapeutic applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, have been evaluated using techniques like high-performance liquid chromatography (HPLC). The lipophilicities of the analogues increased with the chain length and were significantly higher than that of DPA-714 . Additionally, the drug likeness and pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been calculated to predict the molecule's behavior in biological systems . These properties are essential for understanding the compound's potential as a drug candidate.
Case Studies
The compounds have been evaluated in various biological assays to determine their potential applications. For instance, the analogues of DPA-714 exhibited higher affinity and selectivity towards the TSPO 18kDa, making them potent ligands for imaging with PET . Another study investigated the antiviral potency of a related compound by docking against SARS-CoV-2 protein, showing significant binding energy and suggesting potential antiviral activity . Additionally, certain derivatives have shown herbicidal activities against dicotyledonous weeds , and others have been tested for anticancer activity on cancer cell lines .
科学的研究の応用
Neuroinflammation and Imaging
A novel series of pyrazolo[1,5-a]pyrimidines, closely related to this compound, has been synthesized and evaluated for their affinity to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives have shown subnanomolar affinity for TSPO, comparable to that of known ligands, and have been utilized in positron emission tomography (PET) imaging to investigate neuroinflammation in vivo. For example, two compounds from this series were radiolabeled with fluorine-18, demonstrating potential as in vivo PET-radiotracers for brain uptake and local accumulation in neuroinflammatory lesions (Damont et al., 2015).
Radiosynthesis for PET Imaging
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging TSPO with PET, starting from a related compound. This process involves a simple one-step synthesis, fully automated, resulting in a product with high chemical and radiochemical purity, indicating the utility of these compounds in developing imaging agents for neuroinflammatory conditions (Dollé et al., 2008).
Anticancer Activity
Further research into similar pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potential anticancer activities. One study synthesized various derivatives and tested them against human cancer cell lines, revealing mild to moderate activity compared to reference drugs. This highlights the potential of these compounds in the development of new anticancer therapies (El-Morsy et al., 2017).
Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, have shown significant antioxidant activity. This suggests the utility of these compounds in exploring oxidative stress-related pathological conditions (Chkirate et al., 2019).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-2-8-16(9-3-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJDKZRFWQIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

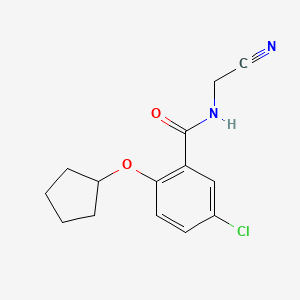
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)
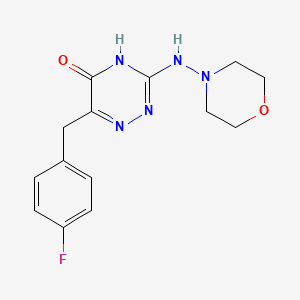
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)
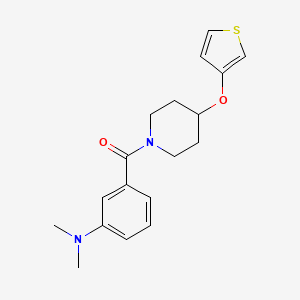

![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)
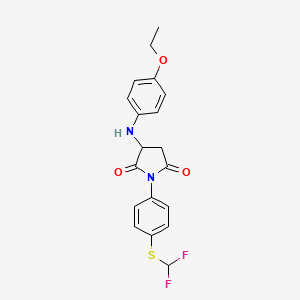
![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)
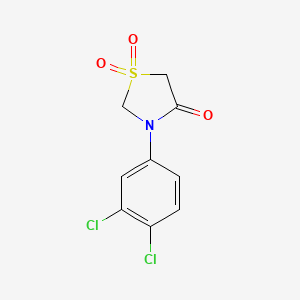
![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)
![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)

